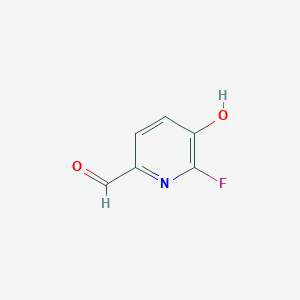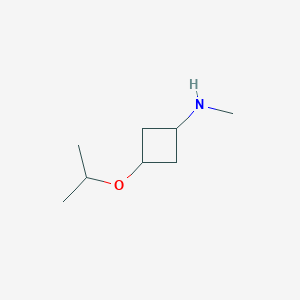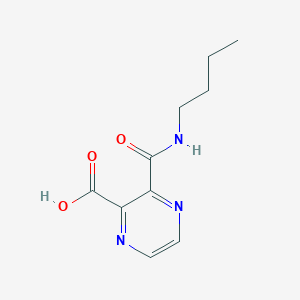
3-(Butylcarbamoyl)pyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid is an organic compound with a pyrazine ring substituted with a butylamino carbonyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid typically involves the reaction of 2-pyrazinecarboxylic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper complexes.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups on the pyrazine ring.
科学的研究の応用
3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes.
類似化合物との比較
2-Pyrazinecarboxylic acid: Lacks the butylamino carbonyl group, making it less versatile in certain applications.
3-Aminopyrazine-2-carboxylic acid: Contains an amino group instead of the butylamino carbonyl group, leading to different reactivity and applications.
3-[(Methylamino)carbonyl]-2-pyrazinecarboxylic acid: Similar structure but with a methyl group instead of a butyl group, affecting its physical and chemical properties.
Uniqueness: 3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid is unique due to the presence of the butylamino carbonyl group, which imparts specific reactivity and potential for diverse applications. This structural feature allows for enhanced interactions with biological targets and improved material properties in industrial applications.
特性
分子式 |
C10H13N3O3 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
3-(butylcarbamoyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c1-2-3-4-13-9(14)7-8(10(15)16)12-6-5-11-7/h5-6H,2-4H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
UTKDUXNFSLFUDQ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=NC=CN=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)

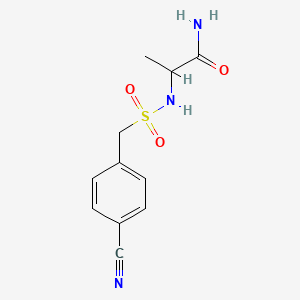


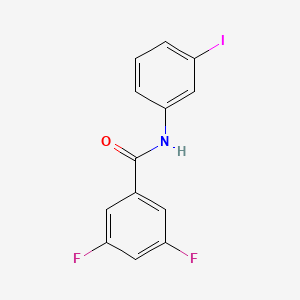

![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)

